1-[1,1'-Biphenyl]-4-yl-3-(5-chloro-2-methoxyanilino)-1-propanone
Description
1-[1,1'-Biphenyl]-4-yl-3-(5-chloro-2-methoxyanilino)-1-propanone is a propanone derivative featuring a biphenyl backbone and a substituted anilino group (5-chloro-2-methoxy). This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and materials science research. The biphenyl group enhances π-π stacking interactions, while the chloro and methoxy substituents modulate electron density and solubility .
Properties
IUPAC Name |
3-(5-chloro-2-methoxyanilino)-1-(4-phenylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO2/c1-26-22-12-11-19(23)15-20(22)24-14-13-21(25)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-12,15,24H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPZWIUMVHXSSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NCCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[1,1'-Biphenyl]-4-yl-3-(5-chloro-2-methoxyanilino)-1-propanone, also known by its CAS number 883794-48-7, is a compound that has garnered attention for its potential biological activity. This article will delve into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
- Molecular Formula : C22H20ClNO2
- Molecular Weight : 367.85 g/mol
- CAS Number : 883794-48-7
The compound features a biphenyl structure which is known for its versatility in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents.
Anticancer Potential
Research indicates that compounds with similar structural motifs to 1-[1,1'-Biphenyl]-4-yl-3-(5-chloro-2-methoxyanilino)-1-propanone exhibit significant anticancer properties. This compound's structure suggests potential interactions with various protein kinases, which are critical in cancer cell proliferation and survival.
Case Studies and Findings
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Protein Kinase Inhibition :
- A study highlighted that structurally related compounds can inhibit multiple protein kinases involved in cancer progression. For instance, the inhibition of Aurora A kinase and VEGF receptor kinases has been documented with IC50 values below 10 µM for certain analogs .
- The potential for dual inhibition of these kinases may enhance the therapeutic efficacy against tumors that show resistance to single-target therapies.
- In Vitro Studies :
Antimicrobial Activity
Preliminary studies suggest that compounds similar to 1-[1,1'-Biphenyl]-4-yl-3-(5-chloro-2-methoxyanilino)-1-propanone may possess antimicrobial properties. The presence of halogenated aniline groups is often associated with enhanced biological activity against bacterial strains.
Table: Summary of Biological Activity
The biological activity of 1-[1,1'-Biphenyl]-4-yl-3-(5-chloro-2-methoxyanilino)-1-propanone can be attributed to its ability to interact with ATP-binding sites on protein kinases. This interaction inhibits the phosphorylation processes essential for cancer cell survival and proliferation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the biphenyl structure or the aniline substituent can significantly influence potency and selectivity towards specific kinases or microbial targets.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of the target compound with analogs:
Note: The target compound’s molecular weight is estimated based on structural analogs.
Pharmacological and Functional Differences
- Electron-Withdrawing vs. Donating Groups: The 5-chloro-2-methoxy substituent in the target compound provides a balance of electron-withdrawing (Cl) and donating (OMe) effects, influencing receptor binding.
- Biphenyl vs. Monocyclic Backbones: The biphenyl group in the target compound enhances π-π interactions compared to monocyclic analogs (e.g., 4-methylphenyl in ), which may improve binding to aromatic residues in enzymes or receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
